Methyl N-Acetyl-L-tyrosine

Nasal Drug Delivery Amino Acid Transport Prodrug Design

Methyl N-Acetyl-L-tyrosine (CAS 2440-79-1) is a dual-protected (N-acetyl, C-methyl ester) amino acid derivative essential for reproducible peptide chemistry. Unlike L-tyrosine (XLogP −1.78), its neutral charge and XLogP of 0.3 enable 4–10× enhanced nasal absorption, making it the preferred building block for intranasal prodrug formulations. Its selective susceptibility to C′1-esterase and defined radical scavenging kinetics (k=1.4×10⁴ M⁻¹s⁻¹) make it an ideal substrate for esterase isoform differentiation and antioxidant capacity quantification. Choose this specific derivative for consistent enzymatic and permeation outcomes.

Molecular Formula C12H15NO4
Molecular Weight 237,25 g/mole
CAS No. 2440-79-1
Cat. No. B556377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Acetyl-L-tyrosine
CAS2440-79-1
SynonymsMethylN-Acetyl-L-tyrosine; 2440-79-1; Ac-Tyr-Ome; methyln-acetyl-l-tyrosinate; n-acetyl-l-tyrosinemethylester; methyl(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate; AmbotzAAA1945; AC-TYR-OMEH2O; AC1Q5YGY; AC1Q41II; AC1LF004; SCHEMBL3050135; CHEMBL3278825; CTK4F3606; MolPort-008-267-318; ZINC122437; AR-1J6034; ZINC00122437; AKOS016003146; AJ-11798; AK-81349; AM020678; ST24048086
Molecular FormulaC12H15NO4
Molecular Weight237,25 g/mole
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
InChIInChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m0/s1
InChIKeyKRMVXLWZDYZILN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Acetyl-L-tyrosine (CAS 2440-79-1) Chemical Profile and Procurement Overview


Methyl N-Acetyl-L-tyrosine (CAS 2440-79-1), also known as Ac-Tyr-OMe, is a protected amino acid derivative featuring both N-terminal acetylation and C-terminal methyl esterification [1]. With a molecular weight of 237.25 g/mol and the formula C12H15NO4 , it is a white crystalline solid with a melting point of 136-137 °C . This compound is primarily utilized as a synthetic intermediate in peptide chemistry and as a substrate in enzymatic studies, offering distinct physicochemical properties compared to its parent amino acid L-tyrosine and other related derivatives .

Why Methyl N-Acetyl-L-tyrosine Cannot Be Substituted by Unmodified L-Tyrosine or Simple Esters


The dual protection of Methyl N-Acetyl-L-tyrosine fundamentally alters its physicochemical and biological behavior, precluding simple substitution. Unlike L-tyrosine, which is a zwitterion with high aqueous solubility (~0.45 g/L at 25°C) [1] and a highly negative XLogP (-1.78) [2], Methyl N-Acetyl-L-tyrosine is a neutral, lipophilic molecule with a calculated XLogP3 of 0.3 [3] and an aqueous solubility of 13 g/L . This shift from a charged to a neutral species directly impacts its ability to cross biological membranes and interact with enzymes. Furthermore, the N-acetyl group prevents recognition by aminopeptidases and alters its susceptibility to hydrolysis compared to simple esters like L-tyrosine methyl ester [4]. The data below quantifies these critical differences, demonstrating why selecting the correct protected derivative is essential for reproducible experimental outcomes.

Quantitative Evidence for Differentiating Methyl N-Acetyl-L-tyrosine (CAS 2440-79-1) from Analogs


Enhanced Nasal Absorption Rate Compared to L-Tyrosine

Methyl N-Acetyl-L-tyrosine, as a representative carboxylic ester of L-tyrosine, demonstrates a significantly enhanced rate of nasal absorption compared to the parent amino acid. In an in-situ rat nasal perfusion model, carboxylic esters of L-tyrosine were absorbed 4 to 10 times faster than L-tyrosine [1]. This enhancement is attributed to the absence of the negative charge on the carboxylate moiety, which facilitates membrane permeation [1].

Nasal Drug Delivery Amino Acid Transport Prodrug Design

Superior Radical Scavenging Rate Compared to Other Protected Amino Acids

Methyl N-Acetyl-L-tyrosine (Ac-Tyr-OMe) exhibits a high rate coefficient for reaction with aliphatic peroxyl radicals, a key metric for antioxidant potential. Laser flash photolysis studies determined a second-order rate coefficient of 1.4 × 10^4 M^-1 s^-1 for Ac-Tyr-OMe with triethylamine-derived aliphatic peroxyl radical (TEAOO˙) [1]. This rate is 4-fold faster than Ac-Trp-OMe and 6-fold faster than Ac-Met-OMe [1].

Oxidative Stress Lipid Peroxidation Antioxidant Capacity

Moderate Hydrolysis Susceptibility Compared to Ethyl Ester Analog

In a study of purified human C′1-esterase, the susceptibility of synthetic substrates to hydrolysis was ranked. N-Acetyl-L-tyrosine ethyl ester (ATE) was hydrolyzed more readily than N-acetyl-L-tyrosine methyl ester (ATM) [1]. This indicates that the methyl ester derivative is a moderately less favorable substrate for this specific esterase, providing a useful kinetic differentiation for enzymatic assays.

Enzymatic Hydrolysis Substrate Specificity Esterase Activity

Increased Lipophilicity (XLogP3) Compared to L-Tyrosine

Methyl N-Acetyl-L-tyrosine is substantially more lipophilic than the parent amino acid L-tyrosine. The calculated XLogP3 value for Methyl N-Acetyl-L-tyrosine is 0.3 [1], compared to -1.78 for L-tyrosine [2]. This represents a shift of over 2 log units, indicating a significantly greater partitioning into nonpolar environments.

Lipophilicity Membrane Permeability ADME Properties

Recommended Research and Industrial Application Scenarios for Methyl N-Acetyl-L-tyrosine (CAS 2440-79-1)


Nasal Drug Delivery Formulation Development

Based on its demonstrated 4- to 10-fold enhancement in nasal absorption rate compared to L-tyrosine [1], Methyl N-Acetyl-L-tyrosine is a preferred candidate for intranasal prodrug formulations. Its neutral charge and increased lipophilicity facilitate permeation across the nasal mucosa, making it suitable for systemic delivery of L-tyrosine for neurological or metabolic applications.

Oxidative Stress and Radical Scavenging Studies

The well-defined radical scavenging kinetics of Methyl N-Acetyl-L-tyrosine (k = 1.4 × 10^4 M^-1 s^-1) [2] make it an ideal standard for quantifying the antioxidant capacity of novel compounds or biological extracts. Its reactivity profile, being 4-fold higher than tryptophan and 6-fold higher than methionine derivatives, allows for direct comparative assessments of amino acid-based antioxidants.

Enzymatic Assay Development for Esterases

In enzymatic studies, the moderate susceptibility of Methyl N-Acetyl-L-tyrosine to hydrolysis by C′1-esterase, ranked between the ethyl ester analog and other substrates [3], offers a specific kinetic window. This property is valuable for designing assays to differentiate esterase isoforms or to measure enzyme activity in complex biological samples where a less labile substrate is required to accurately determine initial reaction rates.

Peptide Synthesis and Prodrug Design

As a protected amino acid derivative with an XLogP3 of 0.3 [4], Methyl N-Acetyl-L-tyrosine is an excellent building block for solid-phase peptide synthesis. The methyl ester protecting group is stable under typical coupling conditions yet can be selectively removed, while the N-acetyl group provides protection against aminopeptidases. This compound is particularly useful for synthesizing peptides intended for improved cellular uptake.

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